molecular formula C10H10N2O4 B1603700 5,6-Dimethoxy-1H-indazole-3-carboxylic acid CAS No. 29281-07-0

5,6-Dimethoxy-1H-indazole-3-carboxylic acid

Cat. No.: B1603700
CAS No.: 29281-07-0
M. Wt: 222.2 g/mol
InChI Key: IWUGDDTXRWFNJY-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of methoxy groups at the 5 and 6 positions, along with a carboxylic acid group at the 3 position, makes this compound particularly interesting for various chemical and biological studies.

Mechanism of Action

Target of Action

Indazole derivatives have been known to exhibit a wide range of biological activities, including antiproliferative effects .

Mode of Action

Some indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines

Biochemical Pathways

Given the antiproliferative activity of some indazole derivatives , it is plausible that this compound may influence pathways related to cell cycle regulation and proliferation.

Pharmacokinetics

The compound’s molecular weight (2222 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

The antiproliferative activity of some indazole derivatives suggests that this compound may induce cell cycle arrest and inhibit cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would include 5,6-dimethoxy-2-nitrobenzaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol, leading to the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5,6-Dimethoxy-1H-indazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1H-indazole-3-carboxylic acid
  • 5-methoxy-1H-indazole-3-carboxylic acid
  • 6-methoxy-1H-indazole-3-carboxylic acid

Uniqueness

5,6-Dimethoxy-1H-indazole-3-carboxylic acid is unique due to the presence of two methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indazole derivatives and can lead to different pharmacological profiles .

Properties

IUPAC Name

5,6-dimethoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-12-9(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUGDDTXRWFNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NN2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611569
Record name 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29281-07-0
Record name 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29281-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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